N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O7S/c1-29-19-12-18(23-21(24-19)30-2)25-33(27,28)15-6-4-14(5-7-15)22-20(26)13-3-8-16-17(11-13)32-10-9-31-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,26)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNOEOXBEDGEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves multiple steps. The starting materials typically include 2,6-dimethoxypyrimidine and 4-aminobenzenesulfonamide. The reaction proceeds through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Purification steps may involve crystallization, filtration, and washing with solvents like hexane, ethyl acetate, and acetone to remove impurities .
Chemical Reactions Analysis
Amide Bond Formation
The carboxamide group in the benzodioxine moiety is susceptible to nucleophilic acyl substitution. Potential reactions include:
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Amidation : Reaction with amines or alcohols to form substituted amides.
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Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions, possibly leading to decarboxylation.
Example :
In similar compounds, coupling reagents like EDC or DCC are used to form amide bonds between carboxylic acids and amines.
Sulfonamide Group Reactivity
The sulfamoylphenyl group exhibits distinct reactivity:
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Nucleophilic Substitution : Replacement of the sulfonamide group by nucleophiles (e.g., amines, alcohols).
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Hydrolysis : Conversion to sulfonic acid under strong acidic conditions.
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Electrophilic Aromatic Substitution : Limited due to the electron-withdrawing sulfonamide group.
Example :
Synthesis of sulfonamides often involves sulfonation of aryl groups followed by amine coupling .
Pyrimidine Ring Interactions
The 2,6-dimethoxypyrimidin-4-yl group may participate in:
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Nucleophilic Attack : At the C-4 position (sulfamoyl attachment site).
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Electrophilic Substitution : Methoxy groups activate the ring for electrophilic substitution.
Example :
Pyrimidine derivatives are known to undergo substitution reactions at activated positions .
Reaction Conditions and Mechanisms
| Reaction Type | Conditions | Mechanism | Key Reagents |
|---|---|---|---|
| Amide Bond Formation | DMF/DMSO, reflux, coupling reagents | Nucleophilic acyl substitution | EDC, DCC, HOBt |
| Sulfonamide Hydrolysis | HCl, heat, aqueous conditions | Sulfonamide cleavage to sulfonic acid | HCl, water |
| Pyrimidine Substitution | Electrophile (e.g., NO₂⁺), solvent | Electrophilic substitution at C-4 position | Nitric acid, H₂SO₄ |
Biological and Chemical Implications
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Enzyme Inhibition : Sulfonamide groups are known to inhibit carbonic anhydrase enzymes, relevant in drug design.
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Stability : The benzodioxine ring may undergo oxidation or ring-opening under harsh conditions, affecting compound stability .
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Synthetic Utility : The compound’s structure suggests applications in medicinal chemistry, particularly for targeting sulfonamide-sensitive pathways .
Research Gaps and Considerations
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Experimental Validation : Direct experimental data for the target compound is unavailable; reactivity is inferred from analogs.
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Selectivity : The interplay between functional groups (e.g., sulfonamide vs. carboxamide) requires further study.
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Toxicity : Potential metabolic byproducts (e.g., sulfonic acid) warrant safety assessments.
References : EvitaChem synthesis protocols for sulfonamide derivatives. PubChem data on benzamide-sulfonamide analogs. Synthesis conditions for pyrimidine-sulfonamide compounds.
Scientific Research Applications
Scientific Research Applications
The compound's unique properties allow it to be utilized in various research domains:
Medicinal Chemistry
- Anti-inflammatory Research : Studies have focused on its potential to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease due to its ability to modulate inflammatory responses.
Agricultural Chemistry
- Insect Growth Regulation : Research indicates that derivatives can inhibit chitin synthesis in pests, affecting their growth and development. Structural modifications have been shown to enhance larvicidal activity against specific insect species.
Analytical Chemistry
- Reference Compound : It serves as a reference compound in analytical chemistry for developing new pharmaceuticals and studying sulfonamide chemistry.
Case Studies
Several empirical studies have highlighted the effectiveness of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide:
Study on Inflammation
A study demonstrated that the compound significantly reduced inflammation markers in vitro by inhibiting oxidative stress pathways in phagocytes. This effect was attributed to its structural characteristics that favor interactions with inflammatory mediators.
Antibacterial Efficacy
In vitro assays revealed that similar sulfamoyl-containing compounds exhibited potent antibacterial properties against a range of pathogens, suggesting that this compound could be developed further for therapeutic use against bacterial infections .
Data Tables
Mechanism of Action
The compound exerts its effects by inhibiting the oxidative burst in phagocytes, which is a crucial step in the inflammatory response. It downregulates the expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of anti-inflammatory cytokine IL-10. This modulation of the inflammatory response helps reduce inflammation and oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide (BB85060)
- Key Differences: The pyrimidine ring is substituted with a 4-methyl group instead of 2,6-dimethoxy groups (target compound). Molecular formula: C₂₀H₁₈N₄O₅S (MW: 426.45 g/mol), lighter due to fewer methoxy groups.
Dihydropyridine Derivatives with Sulfonamide/Thio Substituents ()
- Example: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331). Structural Contrast: Features a 1,4-dihydropyridine core instead of benzodioxine. Functional Similarity: Retains a carboxamide group and methoxy-phenyl substituents, which may influence solubility and receptor binding. Antimicrobial testing of such derivatives () suggests shared mechanisms with sulfonamide drugs .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide
- Key Differences: Replaces the pyrimidine-sulfamoyl group with a thieno-pyrimidinyloxyacetamide moiety. Molecular formula: C₁₉H₁₇N₃O₅S (MW: 415.42 g/mol). Activity: The thieno-pyrimidine scaffold is associated with kinase inhibition, differing from the sulfonamide-mediated activity of the target compound .
Comparative Data Table
Biological Activity
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in pharmacology.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxine moiety and a pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 562.64 g/mol. The structural features contribute to its biological activity, particularly in enzyme inhibition and potential anticancer properties.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell cycle progression |
| HCT116 (Colon Cancer) | 15.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.0 | Inhibition of kinase activity |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. Notably, it shows promise as an inhibitor of carbonic anhydrase and certain proteases, which are often overexpressed in cancerous tissues.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Carbonic Anhydrase | 5.0 | Competitive |
| Cathepsin B | 8.0 | Non-competitive |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It binds to the active sites of enzymes and receptors, leading to the modulation of signaling pathways associated with cell growth and survival.
Key Pathways Affected
- Apoptosis Pathway : The compound induces apoptosis through the activation of caspases.
- Cell Cycle Regulation : It disrupts the G1/S transition by inhibiting cyclin-dependent kinases (CDKs).
- Angiogenesis : It may inhibit angiogenic factors such as VEGF.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
- Animal Model for Tumor Growth : In xenograft models using HCT116 cells, administration of the compound led to a marked decrease in tumor size over four weeks.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how can intermediates be characterized?
- Methodology : Synthesis typically involves multi-step reactions, including sulfamoylation of the pyrimidine ring and coupling with the benzodioxine-carboxamide moiety. A common approach is reacting 2,6-dimethoxypyrimidin-4-amine with 4-(chlorosulfonyl)phenyl intermediates under basic conditions (e.g., aqueous Na₂CO₃), followed by coupling with activated benzodioxine-carboxylic acid derivatives. Intermediate characterization relies on IR spectroscopy (to confirm sulfonamide and carboxamide bonds), ¹H-NMR (to verify substitution patterns), and CHN analysis (for elemental composition) .
Q. How should researchers validate the purity and structural integrity of this compound before biological assays?
- Methodology :
- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to assess purity (>95%) and detect impurities.
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability and decomposition profiles, as thermal properties can influence storage conditions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between in vitro enzyme inhibition data and computational docking predictions for this compound?
- Methodology :
- Replicate Assays : Ensure consistency in assay conditions (e.g., pH, temperature, substrate concentrations) to rule out procedural variability.
- Molecular Dynamics (MD) Simulations : Refine docking models by simulating ligand-protein interactions under physiological conditions (e.g., solvation, flexible binding pockets).
- SAR Analysis : Compare inhibition data with structurally analogous compounds (e.g., benzodioxine-sulfonamide derivatives) to identify substituent effects on activity .
Q. How can researchers design a robust structure-activity relationship (SAR) study to optimize this compound’s acetylcholinesterase (AChE) inhibition?
- Methodology :
- Fragment-Based Design : Systematically modify the pyrimidine (e.g., substituents at 2- and 6-positions) and benzodioxine (e.g., methyl/methoxy groups) moieties.
- Enzymatic Assays : Measure IC₅₀ values against purified AChE using Ellman’s method.
- Computational QSAR : Develop quantitative models correlating electronic (e.g., Hammett constants) and steric parameters (e.g., molar refractivity) with inhibitory activity .
Q. What advanced techniques are recommended for studying this compound’s interaction with membrane-bound targets (e.g., GPCRs)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real time using immobilized receptor systems.
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to identify critical binding motifs.
- Fluorescence Anisotropy : Monitor conformational changes in the receptor upon ligand binding .
Q. How should researchers address discrepancies in cytotoxicity profiles across different cell lines?
- Methodology :
- Cell Panel Screening : Test cytotoxicity in diverse cell lines (e.g., HEK293, HepG2, MCF-7) to identify lineage-specific sensitivities.
- Metabolic Profiling : Use LC-MS-based metabolomics to detect cell line-specific metabolic perturbations (e.g., glycolysis vs. oxidative phosphorylation).
- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3/7 activation assays to differentiate necrotic vs. apoptotic mechanisms .
Experimental Design & Data Analysis
Q. What controls are essential when evaluating this compound’s in vivo pharmacokinetic (PK) properties?
- Methodology :
- Negative Controls : Administer vehicle-only (e.g., DMSO/saline) to baseline endogenous metabolite levels.
- Positive Controls : Use structurally similar compounds with established PK profiles (e.g., benzodioxine derivatives).
- Matrix Effects : Validate LC-MS/MS methods with spiked plasma samples to account for ionization suppression/enhancement .
Q. How can researchers mitigate batch-to-batch variability in compound synthesis for reproducible biological studies?
- Methodology :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, stoichiometry) using factorial designs.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify sensitive intermediates requiring stringent storage .
Theoretical & Computational Frameworks
Q. What computational tools are recommended for predicting this compound’s blood-brain barrier (BBB) permeability?
- Methodology :
- In Silico Models : Use ADMET Predictor® or SwissADME to calculate logBB values based on lipophilicity (logP) and polar surface area (PSA).
- MD Simulations : Simulate passive diffusion across a lipid bilayer model (e.g., CHARMM-GUI membrane builder).
- P-gp Substrate Prediction : Apply machine learning models (e.g., DeepP-gp) to assess efflux transporter interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
